molecular formula C20H17N3O3S B3693681 3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B3693681
M. Wt: 379.4 g/mol
InChI Key: ZTSVTSGBJGZFLA-UHFFFAOYSA-N
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Description

The compound “3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one” is a complex organic molecule. It contains a benzylamino group, a thiadiazolyl group, and a chromen-2-one group. The benzylamino group consists of a benzyl group (a benzene ring attached to a CH2 group) linked to an amino group (NH2). The thiadiazolyl group is a type of heterocycle that contains sulfur and nitrogen atoms. The chromen-2-one group is a type of heterocycle that contains a fused benzene and pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group might participate in acid-base reactions, or the thiadiazole ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar groups it contains, and its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken when handling it, especially if it’s a new and uncharacterized compound .

Future Directions

Future research could focus on fully characterizing this compound and exploring its potential applications. For example, if it shows promising biological activity, it could be further developed and tested as a new drug .

Properties

IUPAC Name

3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-25-16-10-6-9-14-11-15(19(24)26-17(14)16)18-22-23-20(27-18)21-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSVTSGBJGZFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
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3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
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3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
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3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
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3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one
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3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one

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